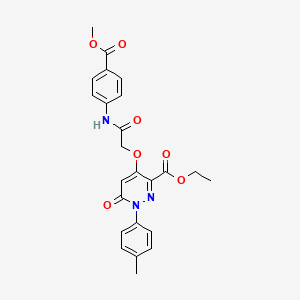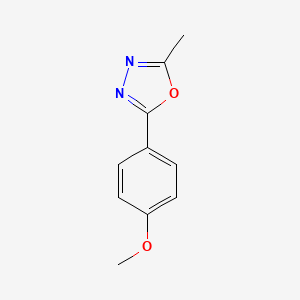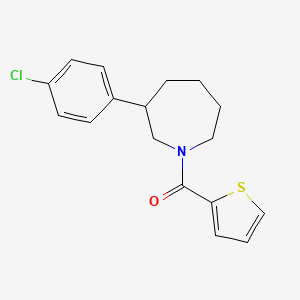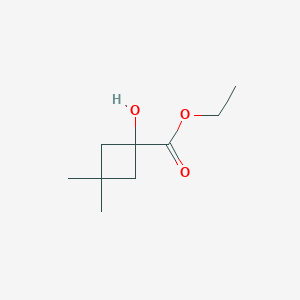
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1936340-44-1 . It has a molecular weight of 172.22 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate” is 1S/C9H16O3/c1-4-12-7(10)9(11)5-8(2,3)6-9/h11H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.
Physical And Chemical Properties Analysis
“Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate” is a liquid at room temperature . Its molecular formula is C9H16O3 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the current data.
科学的研究の応用
Organic Synthesis and Reaction Mechanisms
- Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate and related compounds have been explored for their reactivity and mechanisms in organic synthesis. For instance, the reaction of small-size cycloalkane rings with RuO4 demonstrates oxidative ring opening by regioselective scission, highlighting potential pathways for synthesizing complex organic molecules (Graziano et al., 1996).
Bioconjugation Applications
- The compound has been studied in the context of amide formation for bioconjugation in aqueous media. Such reactions are crucial for developing bioconjugates for medical research, illustrating the compound's role in facilitating bioconjugation under specific conditions (Nakajima & Ikada, 1995).
Polymer Science
- In polymer science, derivatives of Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate have been utilized in the synthesis and polymerization of monomers, leading to materials with unique properties. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates offer insights into producing optically clear materials with excellent thermal stability, which are of significant interest in material science and engineering (Drujon et al., 1993).
Supramolecular Chemistry
- The solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives, including ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate, has been reported in the context of crystal engineering. This research contributes to understanding how molecular structures influence supramolecular assembly and interactions, which is fundamental in designing new materials with tailored properties (Ayala-Hurtado et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H227, H302, H315, H319, and H335 . These codes correspond to various hazards, including flammability, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-7(10)9(11)5-8(2,3)6-9/h11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRWIELXIQIRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | |
CAS RN |
1936340-44-1 |
Source


|
| Record name | ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
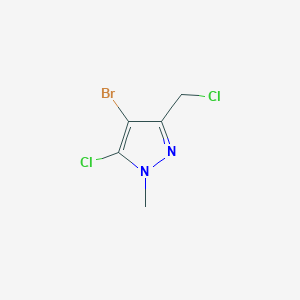
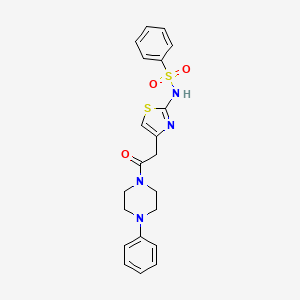
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)
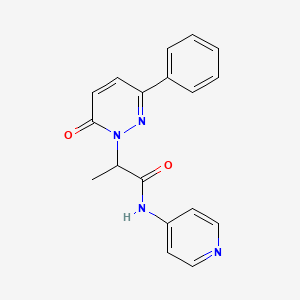
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)
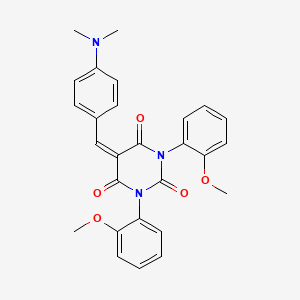
![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)
